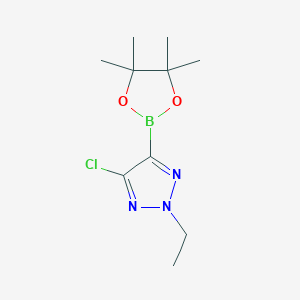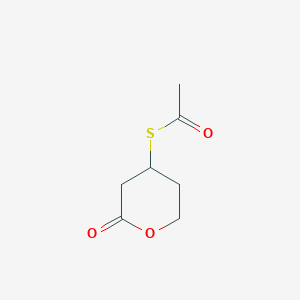
(4-Methyl-3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-nitrophenyl)thiourea is an organosulfur compound with the molecular formula C8H9N3O2S It is a derivative of thiourea, where the phenyl ring is substituted with a methyl group at the fourth position and a nitro group at the third position
准备方法
Synthetic Routes and Reaction Conditions
(4-Methyl-3-nitrophenyl)thiourea can be synthesized through the reaction of 4-methyl-3-nitroaniline with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-Methyl-3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: (4-Methyl-3-aminophenyl)thiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
(4-Methyl-3-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
作用机制
The mechanism of action of (4-Methyl-3-nitrophenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-Methylphenyl)thiourea: Lacks the nitro group, resulting in different chemical and biological properties.
(3-Nitrophenyl)thiourea: Lacks the methyl group, affecting its reactivity and applications.
(4-Methyl-3-nitrophenyl)urea: Contains an oxygen atom instead of sulfur, leading to different chemical behavior.
Uniqueness
(4-Methyl-3-nitrophenyl)thiourea is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H9N3O2S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
(4-methyl-3-nitrophenyl)thiourea |
InChI |
InChI=1S/C8H9N3O2S/c1-5-2-3-6(10-8(9)14)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14) |
InChI 键 |
CVHXGMUOJUZNLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)








![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
